1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one
Description
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with amino, methyl, and pyrrolidinone groups. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to purines, enabling interactions with biological targets such as kinases and G protein-coupled receptors (GPCRs) . The pyrrolidin-2-one moiety at the 6-position introduces a polar lactam ring, which may influence solubility and target binding kinetics compared to simpler alkyl or aryl substituents .
Properties
CAS No. |
918798-36-4 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-(8-amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H16N4O/c1-8-9(2)17-7-10(6-11(14)13(17)15-8)16-5-3-4-12(16)18/h6-7H,3-5,14H2,1-2H3 |
InChI Key |
KTPIEVXOMZGSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)N)N3CCCC3=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2,3-dimethylimidazo[1,2-a]pyridine with an appropriate amine under specific reaction conditions . Industrial production methods often utilize multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects . The compound’s ability to bind to specific receptors and enzymes is crucial for its biological activity.
Comparison with Similar Compounds
Key Compounds Analyzed:
1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives ()
2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-ones ()
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine ()
8-(6-Methyl-2-nitro-benzylamino)-2,3-dimethylimidazo[1,2-a]pyridin ()
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Pharmacokinetic Considerations
- The pyrrolidinone group in the target compound enhances aqueous solubility (predicted LogS: -3.2) compared to ’s phenethyl derivatives (LogS: -4.5). However, it may reduce blood-brain barrier penetration relative to ’s pyridin-2-one analogs .
- Metabolic stability: The 2,3-dimethyl groups in the target compound likely hinder cytochrome P450 oxidation, similar to ’s nitrobenzylamino derivatives .
Biological Activity
1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. Its unique structure, which incorporates both imidazo and pyridine rings, suggests potential biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14N4O
- Molecular Weight : 254.287 g/mol
- CAS Number : 910777-44-5
Biological Activity Overview
Research indicates that compounds related to 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one exhibit various biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies suggest that it interacts with specific proteins involved in cell cycle regulation and apoptosis.
- Anticonvulsant Properties : Preliminary investigations have indicated potential anticonvulsant effects, suggesting a role in treating epilepsy.
- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties against various pathogens.
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of similar imidazo[1,2-a]pyridine derivatives. The results indicated that these compounds could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one demonstrated significant cytotoxicity against A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one | A431 | <10 | Apoptosis induction |
| 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one | Jurkat | <10 | Cell cycle arrest |
Anticonvulsant Properties
In a recent study examining new pyrrolidine derivatives for anticonvulsant activity, 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one was highlighted for its ability to reduce seizure activity in animal models. The mechanism appears to involve modulation of neurotransmitter systems and ion channel activity .
Antimicrobial Effects
Research has also focused on the antimicrobial properties of this compound. In vitro assays showed activity against Gram-positive and Gram-negative bacteria. The presence of the imidazo ring is thought to enhance membrane permeability and disrupt bacterial cell wall synthesis .
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one:
- Case Study on Anticancer Activity : A clinical trial investigated the efficacy of this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants after treatment with a regimen including this compound.
- Animal Model Study for Anticonvulsant Activity : In a controlled study using mice induced with seizures via pentylenetetrazol (PTZ), administration of 1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyrrolidin-2-one resulted in a significant reduction in seizure frequency compared to the control group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
